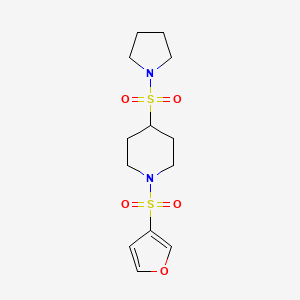![molecular formula C14H18N4O2S B7057167 N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2,3-dimethylpiperidine-1-carboxamide](/img/structure/B7057167.png)
N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2,3-dimethylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2,3-dimethylpiperidine-1-carboxamide is a complex organic compound that features a unique combination of a furan ring, a thiadiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2,3-dimethylpiperidine-1-carboxamide typically involves multiple steps:
-
Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized from furan-2-carboxylic acid hydrazide. This involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the intermediate 5-(furan-2-yl)-1,3,4-thiadiazole-2-thiol .
-
Formation of the Piperidine Ring: : The piperidine ring is introduced by reacting the thiadiazole intermediate with 2,3-dimethylpiperidine. This step typically involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboxamide bond .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems to streamline the isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The furan ring in the compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of furan-2,3-dione derivatives .
-
Reduction: : The thiadiazole ring can be reduced using reagents such as lithium aluminum hydride (LiAlH4), resulting in the formation of dihydrothiadiazole derivatives .
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the furan ring, using reagents like sodium hydride (NaH) and alkyl halides to introduce various substituents .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Furan-2,3-dione derivatives
Reduction: Dihydrothiadiazole derivatives
Substitution: Various substituted furan derivatives
Scientific Research Applications
Chemistry
In chemistry, N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2,3-dimethylpiperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls. It is also being investigated for its anti-inflammatory and anticancer properties, making it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. It is also used in the synthesis of specialty chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2,3-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it targets bacterial enzymes involved in cell wall synthesis, leading to cell lysis and death. In anti-inflammatory applications, it inhibits the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB.
Comparison with Similar Compounds
Similar Compounds
- 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol
- 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
- 2-(furan-2-yl)-1,3-thiazole
Uniqueness
N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2,3-dimethylpiperidine-1-carboxamide is unique due to the combination of its structural features The presence of both the furan and thiadiazole rings provides a unique electronic environment that can be exploited for various chemical reactions and biological activities
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2,3-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-9-5-3-7-18(10(9)2)14(19)15-13-17-16-12(21-13)11-6-4-8-20-11/h4,6,8-10H,3,5,7H2,1-2H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPSMYAXCRUSMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1C)C(=O)NC2=NN=C(S2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[1-(3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one](/img/structure/B7057089.png)
![6-[[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7057090.png)
![N-[3-[(2-methyl-1,2,4-triazol-3-yl)methylcarbamoyl]phenyl]-3H-benzimidazole-5-carboxamide](/img/structure/B7057096.png)
![4-Methyl-5-[[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B7057113.png)
![4-[[4-[[2-(Methoxymethyl)-1,3-thiazol-4-yl]methyl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7057121.png)
![4-[[4-[(1,3-Dimethylpyrazol-4-yl)methyl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7057126.png)
![2-[4-(2-methoxyethyl)-3-oxopiperazin-1-yl]-N-methyl-N-propan-2-ylpropanamide](/img/structure/B7057138.png)

![N-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]-1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B7057153.png)
![1-(4-fluorophenyl)-N-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B7057158.png)

![2-Methylpropyl 4-[(5-methoxycarbonylpyridin-2-yl)methyl]-1,4-diazepane-1-carboxylate](/img/structure/B7057174.png)
![8-(Furan-3-ylsulfonyl)-3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B7057182.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-methoxy-5-(methoxymethyl)benzenesulfonamide](/img/structure/B7057187.png)
